[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole amines.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
3 (5)-Aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique structure, which allows for diverse chemical modifications and potential applications in various fields. Its dual pyrazole moieties provide a versatile scaffold for further functionalization and exploration in scientific research.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-8-19-12-14(13(3)18-19)10-16-11-15-6-7-17-20(15)9-5-2/h6-7,12,16H,4-5,8-11H2,1-3H3 |
InChI Key |
FRPITTVPZBIEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=NN2CCC |
Origin of Product |
United States |
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